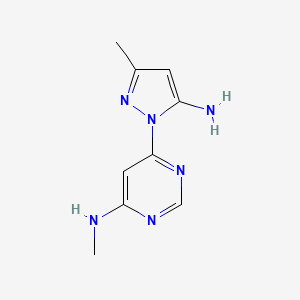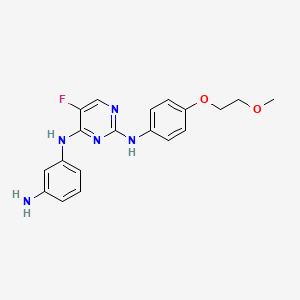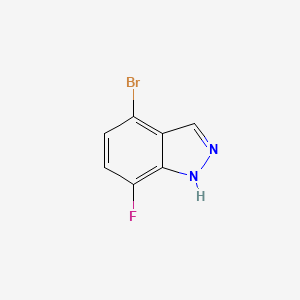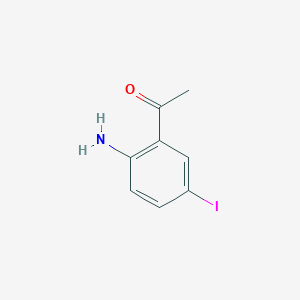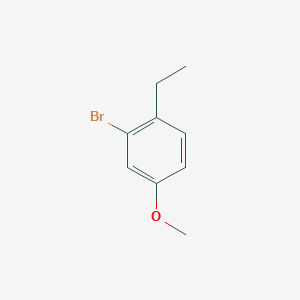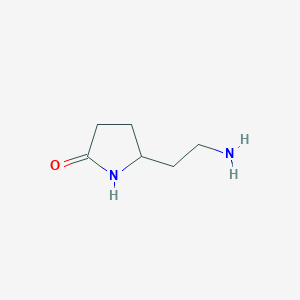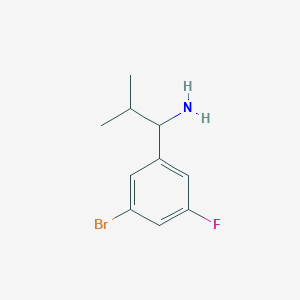
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine
Descripción general
Descripción
“1-(3-Bromo-5-fluorophenyl)pyrrolidine” is a compound with the molecular formula C10H11BrFN . It has an average mass of 244.103 Da and a monoisotopic mass of 243.005890 Da .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromo-5-fluorophenyl)pyrrolidine” consists of a pyrrolidine ring attached to a bromo-fluoro-substituted phenyl group .
Physical And Chemical Properties Analysis
“1-(3-Bromo-5-fluorophenyl)pyrrolidine” has a density of 1.5±0.1 g/cm3, a boiling point of 315.3±32.0 °C at 760 mmHg, and a flash point of 144.5±25.1 °C . It also has a molar refractivity of 54.1±0.3 cm3 .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Regioselectivity
A study by D’hooghe and Kimpe (2006) explores the regioselectivity in the synthesis of functionalized β-fluoro amines through the sequential ring-opening of 2-(alkanoyloxymethyl)aziridinium salts by bromide and fluoride. This work demonstrates the utility of 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine in synthesizing β-fluoro amines, highlighting the importance of regioselective control in chemical synthesis processes (D’hooghe & Kimpe, 2006).
Novel Compounds and Biological Activity
Lygin and Meijere (2009) report the synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide and amines, underlining the potential of utilizing halogenated compounds for creating structures with possible biological activities. This research could pave the way for developing new pharmacologically active molecules (Lygin & Meijere, 2009).
Antimicrobial and Cytotoxic Activity
Noolvi et al. (2014) synthesized a series of novel azetidine-2-one derivatives of 1H-benzimidazole, showing good antimicrobial and cytotoxic activities. This study illustrates the application of bromo-fluorophenyl compounds in medicinal chemistry, leading to the discovery of potential therapeutic agents (Noolvi et al., 2014).
Material Science Applications
A study by Bates et al. (2002) on CO2 capture using a task-specific ionic liquid highlights the role of functionalized amines in environmental applications. This research demonstrates the potential of amine-functionalized materials for sequestering CO2, a crucial step towards addressing climate change (Bates et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-bromo-5-fluorophenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6,10H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVNHNNPUJNRCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC(=C1)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



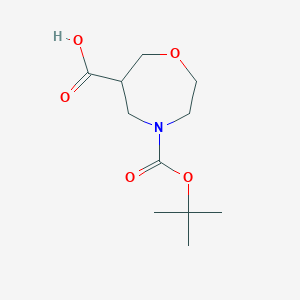
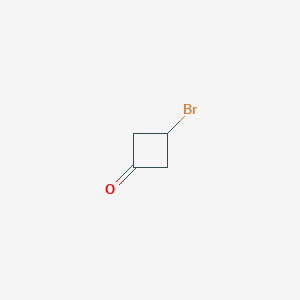
![5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1528421.png)
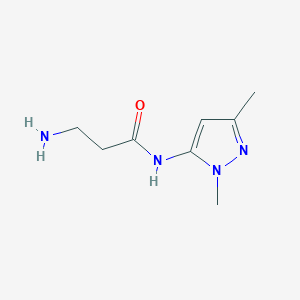
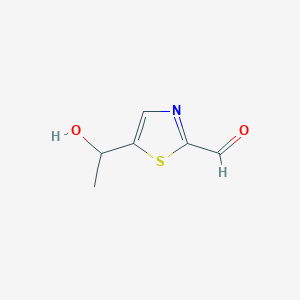
![7-[(Benzyloxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1528424.png)


